molecular formula C22H25F3N4O2 B2868817 N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 922089-83-6

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2868817
CAS No.: 922089-83-6
M. Wt: 434.463
InChI Key: DUJIFANKIZWXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. It belongs to a class of molecules characterized by an oxalamide core, which is known to serve as a versatile scaffold for the development of biologically active agents. The structure incorporates a 1-methylindoline group, a motif frequently found in compounds that interact with the central nervous system, as seen in related molecules that act as potent and selective 5-HT 1F receptor agonists, which are investigated for potential migraine therapy . The presence of the electron-withdrawing 4-(trifluoromethyl)phenyl group is a common strategy in drug design to enhance metabolic stability and influence binding affinity to target proteins. While the specific biological profile and molecular targets of this exact compound require further experimental elucidation, its structural features make it a valuable chemical probe for researching new therapeutic pathways. This product is intended for laboratory research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N4O2/c1-28(2)19(14-4-9-18-15(12-14)10-11-29(18)3)13-26-20(30)21(31)27-17-7-5-16(6-8-17)22(23,24)25/h4-9,12,19H,10-11,13H2,1-3H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJIFANKIZWXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : The target compound’s indolinyl and trifluoromethyl groups may require multi-step synthesis, similar to the phthalimide derivatives in , which demand high-purity intermediates for polymer applications .
  • Therapeutic Potential: Structural parallels to sulfonamide-based pesticides () suggest possible pesticidal or antimicrobial activity, though the oxalamide core may redirect specificity toward eukaryotic targets like kinases or GPCRs .
  • Optimization Opportunities : Hybridizing the target’s trifluoromethyl group with ’s isoindoline dione moiety could yield compounds with dual hydrogen-bonding and lipophilic properties.

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